3-Phenyl-N-(piperidin-3-yl)propanamide, also known by its chemical identifier and CAS number 1016675, is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by a phenyl group attached to a piperidine ring through a propanamide linkage. It has garnered interest in various fields of research, particularly in medicinal chemistry due to its potential pharmacological properties.
This compound can be sourced from reputable chemical suppliers such as Sigma-Aldrich and Benchchem, where it is available for purchase for research purposes. It falls under the category of analgesics and anesthetics, reflecting its relevance in pharmacological studies. The structure of 3-Phenyl-N-(piperidin-3-yl)propanamide can be represented by the molecular formula , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 3-Phenyl-N-(piperidin-3-yl)propanamide involves several key steps that typically include the reaction of piperidine derivatives with appropriate acylating agents. The general synthetic route can be outlined as follows:
The synthesis may involve specific conditions such as temperature control, use of solvents, and catalysts to optimize yield and purity. For example, reactions may be conducted under inert atmospheres to prevent unwanted side reactions.
The molecular weight of 3-Phenyl-N-(piperidin-3-yl)propanamide is approximately . Its structural formula can also be expressed using SMILES notation: CCC(=O)N(C1CCNCC1)c2ccccc2
, which provides a textual representation that can be used in computational chemistry software.
3-Phenyl-N-(piperidin-3-yl)propanamide can participate in various chemical reactions typical for amides and piperidine derivatives:
Reactions involving this compound may require specific conditions such as controlled temperatures and the presence of catalysts or protecting groups to enhance selectivity and yield.
The mechanism of action for 3-Phenyl-N-(piperidin-3-yl)propanamide involves its interaction with specific molecular targets within biological systems. As a piperidine derivative, it may act on opioid receptors or other neurotransmitter systems, influencing pain perception and providing analgesic effects.
3-Phenyl-N-(piperidin-3-yl)propanamide is expected to be a solid at room temperature, with properties such as melting point and solubility varying based on purity and specific formulation methods.
Key chemical properties include:
Relevant data regarding its toxicity and safety profile should be reviewed from material safety data sheets provided by suppliers.
3-Phenyl-N-(piperidin-3-yl)propanamide has potential applications in:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: